Cas no 626236-07-5 (6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone)

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a synthetic chromone derivative characterized by its dihydroxy-substituted tetrahydrochromone core and phenylethyl side chain. This compound exhibits potential bioactivity due to its structural similarity to naturally occurring flavonoids, which are known for their antioxidant and anti-inflammatory properties. The presence of hydroxyl groups at the 6 and 7 positions enhances its polarity and potential for hydrogen bonding, making it suitable for applications in medicinal chemistry and biochemical research. Its well-defined structure allows for precise modification, facilitating studies on structure-activity relationships. The compound is typically used in research settings to explore its pharmacological or mechanistic properties.
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone structure
626236-07-5 structure
Product Name:6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
CAS No:626236-07-5
MF:C17H18O4
MW:286.32
CID:5145462
Update Time:2025-08-03

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one, 5,6,7,8-tetrahydro-6,7-dihydroxy-2-(2-phenylethyl)-, (6S,7R)-rel-(-)-
    • 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
    • Inchi: 1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1
    • InChI Key: KWVBDMMXVYZIIS-JKSUJKDBSA-N
    • SMILES: C1[C@@H](O)[C@@H](O)CC2C(=O)C=C(CCC3C=CC=CC=3)OC1=2

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd.
PS3076-5mg
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
626236-07-5 98.0%(HPLC)
5mg
¥ 4500.0000 2025-08-06
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd.
PS3076-0005
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
626236-07-5 98.0%(HPLC)
5mg
¥ 4500 2022-12-29
eNovation Chemicals LLC
Y3317448-5mg
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
626236-07-5 98%
5mg
$710 2025-08-06
Aaron
AR027JAB-5mg
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
626236-07-5 98%
5mg
$541.00 2025-08-06
BAI LING WEI Technology Co., Ltd.
A019378758-5mg
626236-07-5 98%
5mg
¥7000 2025-08-06
A2B Chem LLC
BL09719-5mg
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
626236-07-5 98%
5mg
$677.00 2025-08-06

Additional information on 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (CAS No. 626236-07-5): A Comprehensive Overview

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (CAS No. 626236-07-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone includes a chromone core with specific hydroxyl and phenylethyl substituents, contributing to its distinct chemical and biological properties.

The chromone scaffold is a common motif in natural products and synthetic compounds with a wide range of biological activities. Chromones have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. The presence of the 6,7-dihydroxy and 2-(2-phenylethyl) groups in the structure of this compound further enhances its potential as a therapeutic agent. Recent research has highlighted the importance of these functional groups in modulating specific biological pathways and interactions.

In terms of its chemical structure, 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is characterized by a tetrahydrochromone ring system with two hydroxyl groups at positions 6 and 7. The phenylethyl group attached at position 2 adds a layer of complexity to the molecule, influencing its solubility and bioavailability. The tetrahydrochromone ring system provides a stable framework that can be modified to enhance the compound's pharmacological properties.

The synthesis of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone has been reported using various methodologies. One common approach involves the condensation of 2-hydroxyacetophenone with phenylethanol followed by cyclization to form the chromone ring. Subsequent reduction steps are employed to achieve the desired tetrahydrochromone structure. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.

The biological activities of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone have been extensively investigated in both in vitro and in vivo studies. One notable area of research is its potential as an antioxidant agent. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant properties, 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone has demonstrated anti-inflammatory effects. Inflammatory responses are often associated with chronic diseases such as arthritis and inflammatory bowel disease. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. These findings suggest that it may have therapeutic potential in managing inflammatory conditions.

The anticancer properties of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism of action involves modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings highlight its potential as a lead compound for the development of novel anticancer agents.

Clinical trials are currently underway to evaluate the safety and efficacy of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone in various therapeutic applications. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. Further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in human subjects.

Beyond its therapeutic applications, 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone has also been studied for its potential use in cosmetic formulations due to its antioxidant properties. Topical application of this compound has been shown to improve skin health by reducing oxidative stress and promoting collagen synthesis.

In conclusion, 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (CAS No. 626236-07-5) is a multifaceted compound with a wide range of biological activities. Its unique chemical structure and functional groups make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.